molecular formula C25H20NOP B15208065 Benzamide, 2-(diphenylphosphino)-N-phenyl- CAS No. 91410-02-5

Benzamide, 2-(diphenylphosphino)-N-phenyl-

Cat. No.: B15208065
CAS No.: 91410-02-5
M. Wt: 381.4 g/mol
InChI Key: USXOSKGVKFPQIL-UHFFFAOYSA-N
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Description

2-(Diphenylphosphino)-N-phenylbenzamide is an organophosphorus compound that features a phosphine group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphino)-N-phenylbenzamide typically involves the reaction of diphenylphosphine with N-phenylbenzamide under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the diphenylphosphine, followed by its reaction with N-phenylbenzamide to form the desired product .

Industrial Production Methods

While specific industrial production methods for 2-(Diphenylphosphino)-N-phenylbenzamide are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphino)-N-phenylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Diphenylphosphino)-N-phenylbenzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in catalysis for organic synthesis and material science applications.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphino)-N-phenylbenzamide involves its ability to coordinate with metal centers through the phosphine group. This coordination can influence the reactivity and stability of the metal complexes, making it a valuable ligand in catalysis. The molecular targets include transition metals, and the pathways involved are primarily related to coordination chemistry .

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(diphenylphosphino)benzene: Another diphosphine ligand with similar coordination properties.

    1,2-Bis(diphenylphosphino)ethane: A bidentate ligand used in similar applications.

    Bis(diphenylphosphino)methane: A related compound with a different backbone structure.

Uniqueness

2-(Diphenylphosphino)-N-phenylbenzamide is unique due to its specific combination of a phosphine group with a benzamide structure, which provides distinct coordination and reactivity properties compared to other similar compounds. This uniqueness makes it valuable in specialized applications in catalysis and material science .

Properties

CAS No.

91410-02-5

Molecular Formula

C25H20NOP

Molecular Weight

381.4 g/mol

IUPAC Name

2-diphenylphosphanyl-N-phenylbenzamide

InChI

InChI=1S/C25H20NOP/c27-25(26-20-12-4-1-5-13-20)23-18-10-11-19-24(23)28(21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-19H,(H,26,27)

InChI Key

USXOSKGVKFPQIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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